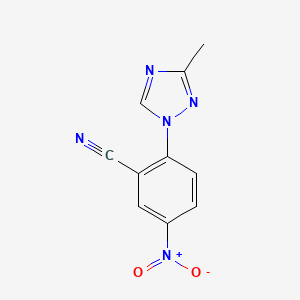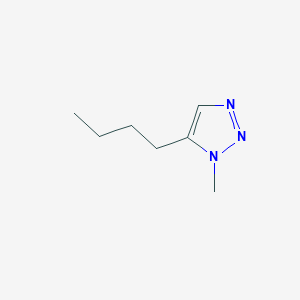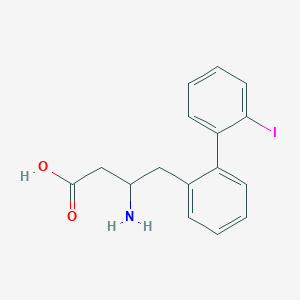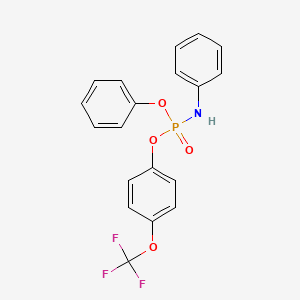
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is an organic compound with the molecular formula C19H15F3NO4P. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phenylphosphoramidate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate typically involves the reaction of 4-(trifluoromethoxy)phenol with phenylphosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .
化学反应分析
Types of Reactions: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphoramidate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .
相似化合物的比较
- Phenyl 4-(trifluoromethoxy)benzenesulfonate
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethoxy)phenylurea
Comparison: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is unique due to its phosphoramidate moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(trifluoromethyl)phenol is primarily used as an intermediate in organic synthesis, this compound has broader applications in biochemistry and medicinal chemistry .
属性
分子式 |
C19H15F3NO4P |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
N-[phenoxy-[4-(trifluoromethoxy)phenoxy]phosphoryl]aniline |
InChI |
InChI=1S/C19H15F3NO4P/c20-19(21,22)25-16-11-13-18(14-12-16)27-28(24,23-15-7-3-1-4-8-15)26-17-9-5-2-6-10-17/h1-14H,(H,23,24) |
InChI 键 |
HEDQPBCHBNICNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)

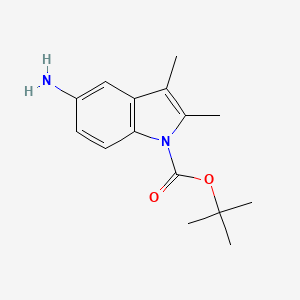
![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)

![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)

